BenchChemオンラインストアへようこそ!

3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid

PYCR1 inhibition fragment-based drug discovery cancer metabolism

3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1896554-97-4, MF C11H11BrFNO2, MW 288.11) is a fragment-like, heterocyclic carboxylic acid comprising a pyrrolidine ring substituted at the 3-position with a 5-bromo-2-fluorophenyl moiety. This substitution pattern places a bromine atom para to the fluorine on the aromatic ring, creating a distinct electronic and steric profile.

Molecular Formula C11H11BrFNO2
Molecular Weight 288.11 g/mol
Cat. No. B13197286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC11H11BrFNO2
Molecular Weight288.11 g/mol
Structural Identifiers
SMILESC1CNCC1(C2=C(C=CC(=C2)Br)F)C(=O)O
InChIInChI=1S/C11H11BrFNO2/c12-7-1-2-9(13)8(5-7)11(10(15)16)3-4-14-6-11/h1-2,5,14H,3-4,6H2,(H,15,16)
InChIKeyJIXFMOCBFCHXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid – Fragment-Like Pyrrolidine Scaffold for Medicinal Chemistry Procurement


3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1896554-97-4, MF C11H11BrFNO2, MW 288.11) is a fragment-like, heterocyclic carboxylic acid comprising a pyrrolidine ring substituted at the 3-position with a 5-bromo-2-fluorophenyl moiety . This substitution pattern places a bromine atom para to the fluorine on the aromatic ring, creating a distinct electronic and steric profile. The compound falls within the molecular-weight range (143–289 Da) of carboxylic acid fragments successfully employed in structure-based drug discovery campaigns, such as those targeting PYCR1 [1]. It is commercially available at 95% purity, making it suitable for direct use in crystallographic fragment screens or as a synthetic intermediate for lead optimization .

Why 3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid Cannot Be Replaced by a Generic Pyrrolidine-3-carboxylic Acid Analog


In fragment-based and structure-guided drug discovery, the precise regiochemistry and halogen composition of an aryl substituent govern critical molecular recognition events. For 3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid, the 5-bromo-2-fluoro arrangement is not interchangeable with the regioisomeric 2-bromo-5-fluoro analog (CAS 2137705-37-2) or with mono-halogenated, non-halogenated, or 4-substituted pyrrolidine-3-carboxylic acid derivatives. Crystallographic studies on related PYCR1 fragment inhibitors reveal that bromine can engage in halogen bonding with backbone carbonyls, while fluorine can form hydrogen bonds mimicking coenzyme interactions [1]. Swapping the halogen positions or removing one halogen would disrupt these specific directional interactions, altering binding pose, occupancy, and inhibitory potency in ways that cannot be predicted without experimental validation. The quantitative evidence below demonstrates why this specific regioisomer must be specified in procurement for reproducible SAR and crystallography campaigns [1].

Quantitative Differentiation Evidence for 3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid Versus Closest Analogs


PYCR1 Inhibitory Activity: Fragment Hit with Defined IC50 Versus Proline Analog Baseline

In a biochemical assay against human PYCR1 (pyrroline-5-carboxylate reductase 1), 3-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid exhibited an IC50 of 161,000 nM (161 µM) [1]. For context, the benchmark proline-analog inhibitor N-formyl-L-proline was reported with an apparent IC50 of approximately 300 µM in the same enzyme system, and the best fragment hit from the Meeks et al. screen achieved an IC50 of 30 µM [2].

PYCR1 inhibition fragment-based drug discovery cancer metabolism

Regioisomeric Differentiation: 5-Bromo-2-fluoro Versus 2-Bromo-5-fluoro Substitution Pattern

The target compound (CAS 1896554-97-4) bears the bromine at the 5-position and fluorine at the 2-position of the phenyl ring. Its closest commercially cataloged regioisomer, 3-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 2137705-37-2), reverses this arrangement . Although direct head-to-head activity data for the two regioisomers are not publicly available, the Meeks et al. PYCR1 fragment screen demonstrates that halogen position dictates the geometry of halogen bonds and fluorine-based hydrogen bonds with the protein backbone [1]. A halogen atom at the para position relative to fluorine (as in the target compound) presents a different dipole vector and steric footprint than a meta-bromine arrangement, which would alter docking poses and binding interactions.

regioisomer comparison halogen bonding medicinal chemistry procurement

Halogen-Specific Interaction Potential: Bromine Halogen Bonding and Fluorine Hydrogen Bonding in Fragment Binding

Crystallographic analysis of PYCR1 fragment inhibitors reveals that bromine atoms on aryl rings can form halogen bonds with backbone carbonyl oxygen atoms (distance typically 2.9–3.3 Å), while fluorine substituents engage in hydrogen-bond-like interactions that mimic the coenzyme NADPH [1]. The target compound, containing both a bromine and a fluorine in a defined geometry, has the potential to simultaneously engage both interaction types. This dual-halogen pharmacophore is absent in mono-halogenated pyrrolidine-3-carboxylic acid analogs such as 4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, which can only access fluorine-based interactions .

halogen bond fluorine hydrogen bond fragment crystallography PYCR1

5-Lipoxygenase Counter-Screening: Selectivity Profile Against an Off-Target Enzyme

In a radioligand binding assay against rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase, 3-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid showed no significant activity at 100 µM (NS) [1]. This negative result provides a selectivity data point: at concentrations up to 100 µM, the compound does not inhibit 5-LOX, an enzyme involved in leukotriene biosynthesis. By comparison, known 5-LOX inhibitors such as zileuton exhibit IC50 values in the sub-micromolar range. This absence of activity against a common off-target enzyme is a useful piece of information for constructing a selectivity profile when the compound is being considered as a chemical probe for PYCR1 or other putative targets [1].

5-lipoxygenase counter-screen selectivity off-target profiling

Molecular Weight and Physicochemical Positioning Within Fragment Library Space

With a molecular weight of 288.11 Da , 3-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid sits at the upper boundary of typical fragment libraries (MW range 143–289 Da, average 212 Da) [1]. It is heavier than the average fragment (212 Da) and close to the maximum MW threshold. In comparison, the core pyrrolidine-3-carboxylic acid scaffold without aryl substitution (MW 115.13 Da) is significantly lighter but lacks the aromatic interactions critical for PYCR1 binding pocket engagement. Conversely, larger 4-substituted analogs with additional protecting groups (e.g., Boc-protected derivatives, MW > 350 Da) exceed the fragment space and are more appropriate for lead optimization rather than primary screening .

fragment library molecular weight physicochemical properties drug-likeness

Recommended Procurement Scenarios for 3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid Based on Differentiated Evidence


Crystallography-First Fragment Screening Against PYCR1 for Cancer Metabolism Drug Discovery

Given its defined IC50 of 161 µM against human PYCR1 and the precedent for halogen-mediated interactions in PYCR1 co-crystal structures [1], this compound is best deployed in academic or industrial fragment-screening campaigns that use X-ray crystallography as the primary readout. Its molecular weight (288 Da) positions it at the heavy end of the fragment space, enabling simultaneous engagement of the P5C substrate pocket and the NAD(P)H coenzyme binding site—an interaction mode that simpler proline analogs cannot achieve [1]. Researchers should procure this specific regioisomer (5-bromo-2-fluoro) rather than the 2-bromo-5-fluoro analog to maintain consistency with existing PYCR1 fragment data and to maximize the probability of obtaining high-resolution co-crystal structures with well-defined electron density [1].

Regioisomer-Selective SAR-by-Catalog for Halogen-Bonding Pharmacophore Exploration

Medicinal chemistry teams conducting SAR-by-catalog approaches on pyrrolidine-3-carboxylic acid scaffolds can use this compound as the '5-bromo-2-fluoro' representative in a matrix of regioisomeric and halogen-variant analogs. By procuring both this compound and its 2-bromo-5-fluoro counterpart (CAS 2137705-37-2) , researchers can experimentally determine the impact of halogen position on binding affinity and pose—a key SAR parameter that computational docking alone cannot reliably predict [1]. The documented lack of 5-LOX activity at 100 µM [2] additionally provides a preliminary selectivity filter when the compound is tested in cellular assays involving arachidonic acid pathways.

Chemical Probe Development with Built-In Selectivity Data Against 5-Lipoxygenase

For laboratories developing chemical probes targeting PYCR1 or related metabolic enzymes, this compound offers the advantage of a pre-existing counter-screening data point: no significant inhibition of 5-lipoxygenase at 100 µM . This negative result, while limited to a single off-target enzyme, reduces the risk of confounding leukotriene-mediated effects in cell-based assays. The compound's dual-halogen composition (Br for anomalous scattering in crystallography, F for potential 19F NMR studies) further enhances its utility as a probe molecule in biophysical assay development [1].

Building Block for Parallel Synthesis of Lead-Like Libraries via Suzuki Coupling

The presence of an aryl bromide at the 5-position provides a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the carboxylic acid group allows amide coupling or esterification without requiring protecting group manipulation . At 95% commercial purity , the compound is suitable for direct use in parallel synthesis workflows aimed at generating diverse lead-like libraries from a fragment starting point. Procurement of this specific regioisomer ensures that the resulting library retains the defined halogen geometry critical for structure-activity relationship interpretation [1].

Quote Request

Request a Quote for 3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.